molecular formula C8H6ClNO B8789255 2-Chloro-3-(prop-2-yn-1-yloxy)pyridine

2-Chloro-3-(prop-2-yn-1-yloxy)pyridine

Cat. No.: B8789255
M. Wt: 167.59 g/mol
InChI Key: ZBUNNHMQENUCIS-UHFFFAOYSA-N
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Description

2-Chloro-3-(prop-2-yn-1-yloxy)pyridine is a pyridine derivative characterized by a chloro substituent at the 2-position and a propargyl ether (prop-2-yn-1-yloxy) group at the 3-position. This compound belongs to a class of heterocyclic aromatic molecules widely utilized in pharmaceutical and agrochemical synthesis due to their structural versatility and reactivity. The propargyl ether moiety introduces alkyne functionality, enabling click chemistry applications, while the chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions.

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

2-chloro-3-prop-2-ynoxypyridine

InChI

InChI=1S/C8H6ClNO/c1-2-6-11-7-4-3-5-10-8(7)9/h1,3-5H,6H2

InChI Key

ZBUNNHMQENUCIS-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(N=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-3-(prop-2-yn-1-yloxy)pyridine with key analogues, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Functional Group Comparison

Compound Name Substituents (Pyridine Ring) Key Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound Cl (C2), OCH₂C≡CH (C3) Chloro, propargyl ether C₈H₅ClNO 181.59 (calculated)
2-Chloro-3-(Trifluoromethyl)pyridine Cl (C2), CF₃ (C3) Chloro, trifluoromethyl C₆H₃ClF₃N 197.55
3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol Cl (C2), dimethoxymethyl (C3), propargyl alcohol (C4) Chloro, dimethoxymethyl, alkyne C₁₂H₁₃ClNO₃ 254.69
2-Chloro-3-(piperidine-1-sulfonyl)pyridine Cl (C2), piperidine-sulfonyl (C3) Chloro, sulfonamide C₁₀H₁₃ClN₂O₂S 260.74
2-Chloro-3-(1H-tetrazol-5-yl)pyridine Cl (C2), tetrazole (C3) Chloro, tetrazole C₆H₄ClN₅ 181.58

Key Observations:

The tetrazole-substituted analogue () exhibits enhanced hydrogen-bonding capacity, making it suitable for coordination chemistry, whereas the sulfonamide derivative () is tailored for protease inhibition studies.

Physicochemical Properties :

  • Melting Points : While direct data for this compound is unavailable, related chloro-pyridines with bulky substituents (e.g., dimethoxymethyl in ) show elevated melting points (268–287°C), attributed to crystalline packing via hydrogen bonds and π-π stacking .
  • Solubility : The propargyl ether group likely increases lipophilicity compared to polar tetrazole or sulfonamide derivatives, suggesting better membrane permeability in drug design .

Biological Activity :

  • Chloro-pyridines with electron-deficient substituents (e.g., CF₃, sulfonamide) are prevalent in antiviral and anticancer agents due to their ability to disrupt enzyme active sites .
  • Propargyl ether derivatives are less common in pharmacological studies but are emerging in PROTAC (proteolysis-targeting chimera) designs for targeted protein degradation .

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